3-Butyl-3-hydroxyisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-3-hydroxy-2H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-8-12(15)10-7-5-4-6-9(10)11(14)13-12/h4-7,15H,2-3,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGFMBXWPHRCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Butyl 3 Hydroxyisoindolin 1 One
Oxidation Reactions
While specific studies focusing solely on the oxidation of 3-butyl-3-hydroxyisoindolin-1-one are not extensively detailed in the provided search results, the general reactivity of 3-hydroxyisoindolin-1-ones suggests that oxidation would lead to the formation of an N-acyliminium ion intermediate. This highly reactive species can then be trapped by various nucleophiles. For instance, in a related context, the oxidation of 3-aryl-3-hydroxyisoindolin-1-ones is a known method to generate N-acyl ketimines. researchgate.net This transformation is typically followed by the elimination of a water molecule, driven by the rearrangement of the electron pair on the adjacent nitrogen atom. researchgate.net It is plausible that this compound would undergo a similar oxidation process, providing a pathway to further functionalization at the C3 position.
Acid-Catalyzed Transformations
Acid catalysis plays a crucial role in the chemical transformations of this compound, facilitating reactions such as ring-opening, elimination, and nucleophilic substitution.
Under acidic conditions, 3-hydroxyisoindolin-1-ones can exist in equilibrium with their ring-opened aldehyde tautomer. chim.it This equilibrium opens up pathways for various reactions that are not readily accessible from the cyclic form. For instance, the ring-opened intermediate can undergo reactions typical of aldehydes. While the provided information does not specifically detail the ring-opening of this compound, this general reactivity pattern is a key consideration in its acid-catalyzed transformations. chim.it
The hydroxyl group of this compound can be protonated under acidic conditions, forming a good leaving group (water). This initiates elimination or nucleophilic substitution reactions. The elimination of water leads to the formation of a highly electrophilic N-acyliminium ion. researchgate.net This intermediate is central to many synthetic applications, as it readily reacts with a variety of nucleophiles. rsc.org
For example, in the presence of a hydride source like sodium cyanoborohydride (NaBH₃CN) and an acid catalyst, the in situ generated N-acyliminium ion from a 3-hydroxyisoindolin-1-one can be reduced to a 3-substituted isoindolin-1-one (B1195906). rsc.org While this specific example uses a different 3-substituted derivative, the principle applies to this compound as well.
Furthermore, the N-acyliminium ion can be attacked by external nucleophiles in aza-Friedel-Crafts type reactions. irb.hr The competition between elimination to form an enamide and the addition of an external nucleophile is a critical aspect of these transformations. researchgate.netirb.hr The reaction conditions and the nature of the substituents can influence which pathway is favored.
Dehydration to 3-Methyleneisoindolin-1-ones
The acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones, including the 3-butyl derivative, is a significant transformation that yields 3-methyleneisoindolin-1-ones. researchgate.netirb.hr These products are valuable intermediates for further chemical modifications. irb.hr
Brønsted acids are effective catalysts for the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones. researchgate.netirb.hr Methanesulfonic acid (MsOH) has been identified as a particularly efficient catalyst for this transformation, often used in solvents like acetonitrile (B52724) at elevated temperatures. researchgate.netirb.hr The reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a reactive ketimine intermediate, which then undergoes elimination to form the exocyclic double bond. irb.hr
A screening of various catalysts has shown that while Lewis acids like BF₃·Et₂O, SnCl₂, Pd(OAc)₂, ZnCl₂, FeCl₃, and AlCl₃ can also effect the dehydration, Brønsted acids like MsOH often provide better results in terms of reaction time and efficiency. irb.hr
Table 1: Catalyst Screening for the Dehydration of a Model 3-Alkyl-3-hydroxyisoindolin-1-one irb.hr
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | Acetonitrile | 80 | 48 | 86 |
| MsOH (10 mol%) | Acetonitrile | 80 | 1 | 91 |
| BF₃·Et₂O | Acetonitrile | 80 | 24 | 86 |
| SnCl₂ | Acetonitrile | 80 | 24 | 86 |
| Pd(OAc)₂ | Acetonitrile | 80 | 24 | 86 |
| ZnCl₂ | Acetonitrile | 80 | 96 | - |
| FeCl₃ | Acetonitrile | 80 | 96 | - |
Note: The data is based on a model substrate, 3-ethyl-3-hydroxyisoindolin-1-one, but the trends are applicable to this compound.
The stereochemistry of the resulting 3-methyleneisoindolin-1-one (B1254794) is significantly influenced by the substituent on the nitrogen atom of the isoindolinone ring. researchgate.netirb.hr
In cases where the nitrogen is unsubstituted (N-H), the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones, including the 3-butyl derivative, exclusively affords the Z-isomer. researchgate.netirb.hr This stereochemical outcome is attributed to the elimination pathway where the R1 group (in this case, the propyl group from the butyl substituent) moves away from the isoindolinone aromatic ring to minimize steric hindrance. irb.hr
Conversely, when a substituent is present on the nitrogen atom, the steric bulk of this N-substituent directs the elimination process. researchgate.netirb.hr Larger N-substituents will steer the R1 group away from them, leading to the preferential formation of the E-isomer. irb.hr For instance, with an N-methyl or N-benzyl substituent, a mixture of E and Z isomers is formed, with the E-isomer being the major product. irb.hr
Table 2: Influence of N-Substitution on the Stereochemical Outcome of Dehydration irb.hr
| N-Substituent | 3-Alkyl Substituent | Product(s) | E/Z Ratio |
|---|---|---|---|
| H | Butyl | Z-isomer | >20:1 |
| Methyl | Ethyl | E/Z mixture | 7:1 |
Note: The data for the butyl substituent is inferred from the general findings for N-unsubstituted 3-alkyl-3-hydroxyisoindolin-1-ones.
This predictable stereoselectivity provides a valuable tool for synthetic chemists to control the geometry of the exocyclic double bond in 3-methyleneisoindolin-1-ones, which is crucial for their subsequent use in the synthesis of complex molecules and biologically active compounds. irb.hr
Formation and Reactivity of N-Acyliminium Ions (NAI)
This compound serves as a stable precursor to highly reactive N-acyliminium ions (NAI). The generation of these intermediates is typically achieved through acid-catalyzed dehydration. The hydroxyl group at the C3 position is protonated under acidic conditions, followed by the elimination of a water molecule to form the electrophilic N-acyliminium ion. This intermediate is a key species that can be trapped by a variety of nucleophiles, leading to the formation of diverse 3-substituted isoindolin-1-one derivatives.
The generation of N-acyliminium ions from 3-hydroxyisoindolinones can be catalyzed by both Brønsted and Lewis acids. For instance, calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has been shown to be an effective catalyst for this transformation, enabling the reaction with a range of nucleophiles under mild conditions. mmu.ac.ukqub.ac.uk The reactivity of these N-acyliminium ions allows for the construction of complex molecular scaffolds. mmu.ac.ukresearchgate.net
Hydride Reductions of NAI Intermediates
Once the N-acyliminium ion is formed from this compound, it can be readily reduced by a hydride source to yield the corresponding 3-butylisoindolin-1-one. This reduction is a crucial transformation that effectively removes the hydroxyl group and introduces a hydrogen atom at the C3 position.
A common reagent used for this purpose is sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst, such as trifluoroacetic acid. nih.gov The acidic medium facilitates the formation of the N-acyliminium ion, which is then trapped by the hydride source. nih.gov This two-step, one-pot process provides an efficient route to 3-substituted isoindolin-1-ones. nih.gov Another powerful reducing agent, lithium aluminum hydride, can be used to reduce the lactam functionality entirely to the corresponding pyridoisoindole. qub.ac.uk
One-Pot NAI Reaction Development
The development of one-pot reactions involving the in situ generation of N-acyliminium ions from 3-hydroxyisoindolinones has streamlined the synthesis of complex isoindolinone derivatives. nih.gov These protocols combine the formation of the N-acyliminium ion and its subsequent reaction with a nucleophile in a single reaction vessel, avoiding the isolation of the often-unstable intermediate.
An example of such a process is the one-pot synthesis of 3-substituted-isoindolin-1-ones where 3-hydroxyisoindolin-1-ones are generated in situ and then treated with an acid catalyst and a hydride source. nih.gov Ultrasound irradiation has been shown to accelerate these one-pot reactions, aligning with the principles of green chemistry by reducing reaction times and energy consumption. nih.gov These one-pot strategies have been successfully applied to reactions with various nucleophiles, including carbon, nitrogen, and sulfur-based reactants. mmu.ac.ukqub.ac.uk
Domino Reactions
This compound is an excellent substrate for domino reactions, which involve a cascade of intramolecular and intermolecular transformations to rapidly build molecular complexity from simple starting materials. These reactions are often initiated by the formation of the N-acyliminium ion intermediate.
Brønsted Acid-Catalyzed Aza-Mannich Reaction with N-tert-Butyl Hydrazones
A notable domino reaction involving 3-hydroxyisoindolin-1-ones is the Brønsted acid-catalyzed aza-Mannich reaction with N-tert-butyl hydrazones. researchgate.net In this process, the N-acyliminium ion, generated in situ from the 3-hydroxyisoindolin-1-one, reacts with the N-tert-butyl hydrazone. researchgate.net This reaction proceeds through an unexpected pathway to yield 3-(hydrazono)isoindolin-1-ones. researchgate.net
The use of chiral Brønsted acids, such as phosphoric acids, can induce enantioselectivity in the addition of nucleophiles to N-acyliminium ions. sakura.ne.jp While the specific application to N-tert-butyl hydrazones with this compound is a specialized area, the general principle of using chiral Brønsted acids to control the stereochemistry of reactions involving N-acyliminium ions is well-established. sakura.ne.jprsc.org This approach allows for the synthesis of enantioenriched isoindolinone derivatives.
Utilization as Precursors in Complex Molecule Synthesis
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, including those with significant biological activity. psu.edu
Synthesis of Arylmethyleneisoindolin-1-one Compounds
This compound can be readily converted into arylmethyleneisoindolin-1-one compounds through an acid-catalyzed dehydration reaction. researchgate.netcore.ac.uk These products are important structural motifs found in various biologically active molecules. psu.edu
The stereochemical outcome of this dehydration reaction is influenced by the substituent on the nitrogen atom of the isoindolinone ring. researchgate.net For N-unsubstituted 3-alkyl-3-hydroxyisoindolin-1-ones, the reaction typically yields the Z-isomer exclusively. researchgate.net However, the presence of a bulky N-substituent can lead to the formation of a mixture of E and Z isomers, with the E-isomer often being the major product. researchgate.net This stereoselectivity is attributed to the steric interactions between the N-substituent and the C3-substituent in the transition state leading to the elimination of water. researchgate.net
Table of Reaction Products from 3-hydroxyisoindol-1-one and Olefins
| Entry | Olefin | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene | 3-(1-phenylethyl)isoindolin-1-one | 72 |
| 2 | α-Methylstyrene | 3-(1-methyl-1-phenylethyl)isoindolin-1-one | 65 |
| 3 | 1,1-Diphenylethylene | 3-(2,2-diphenylvinyl)isoindolin-1-one | 85 |
| 4 | Indene | 3-(indan-1-yl)isoindolin-1-one | 78 |
| 5 | 1,2-Dihydronaphthalene | 3-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindolin-1-one | 75 |
| 6 | Dihydrofuran | 3-(tetrahydrofuran-2-yl)isoindolin-1-one | 68 |
| 7 | Dihydropyran | 3-(tetrahydro-2H-pyran-2-yl)isoindolin-1-one | 70 |
Data sourced from a study on the reactions of 3-hydroxyisoindol-1-one with various olefins in the presence of BF₃·OEt₂. The specific substrate was N-benzyl-3-hydroxyisoindolin-1-one. The yields are for the isolated products. researchgate.net
Intermediate in Isoindolobenzazepine Alkaloid Total Synthesis
The strategic importance of 3-substituted isoindolinones as key synthetic intermediates is highlighted in the total synthesis of isoindolobenzazepine alkaloids, such as (+)-lennoxamine. Research by Comins and colleagues in 2005 detailed an asymmetric synthesis of (+)-lennoxamine, where a 3-butyl-substituted isoindolinone derivative serves as a pivotal precursor. nih.govacs.org This methodology leverages an anionic chiral auxiliary-mediated asymmetric alkylation to install the desired stereochemistry at the C-3 position of the isoindolinone core. acs.org
The synthesis commences with the protection of the isoindolinone nitrogen with a chiral auxiliary, specifically (+)-trans-2-(α-cumyl)cyclohexyl chloroformate ((+)-TCC chloroformate), to form the N-acylisoindolinone carbamate (B1207046). acs.org Deprotonation of this carbamate with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) generates a chiral enolate. This enolate then undergoes diastereoselective alkylation upon the addition of an electrophile, in this case, an alkyl halide, to yield the 3-substituted isoindolinone. acs.orgscispace.com
In the context of the synthesis of the precursor to lennoxamine, the electrophile used is butyl iodide. The reaction proceeds with high yield and excellent diastereoselectivity. The subsequent step involves the cleavage of the chiral auxiliary from the 3-butyl-N-acylisoindolinone. This is achieved under mild conditions using magnesium methoxide (B1231860) in methanol, affording the (3S)-3-butyl-2,3-dihydroisoindol-1-one with a high enantiomeric excess. scispace.com This enantiomerically enriched 3-butylisoindolinone is a crucial building block for the subsequent steps in the total synthesis of (+)-lennoxamine. acs.org
The transformation is significant as it provides an efficient route to enantiomerically pure 3-substituted isoindolinones, which are versatile intermediates for the synthesis of more complex alkaloid structures. nih.govepa.gov
Table 1: Asymmetric Synthesis of (3S)-3-Butyl-2,3-dihydroisoindol-1-one
| Step | Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Excess (d.e.) |
| 1 | Isoindolinone | n-Butyllithium, (+)-TCC chloroformate, THF | N-acylisoindolinone carbamate (2) | 90% | N/A |
| 2 | N-acylisoindolinone carbamate (2) | 1. NaHMDS, THF, -78 °C; 2. Butyl iodide | 3-Butyl-N-acylisoindolinone (3) | 95% | >98% |
| 3 | 3-Butyl-N-acylisoindolinone (3) | Mg(OMe)₂, Methanol | (3S)-3-Butyl-2,3-dihydroisoindol-1-one (4) | 94% | 94% ee |
Biological Activities and Pharmacological Relevance of the Isoindolinone Core
Antimicrobial Activity
The isoindolinone core has been identified as a promising pharmacophore in the discovery of new antimicrobial agents. ontosight.ai Derivatives of isoindolinone have demonstrated activity against a variety of microbial pathogens, including bacteria and fungi. ontosight.ainih.gov
Antibacterial Spectrum
Isoindolinone derivatives have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.com For instance, certain 7-isoindolinyl-quinolone-carboxylic acid derivatives have demonstrated remarkable activity against S. aureus, E. coli, and P. aeruginosa. derpharmachemica.com Another study reported that isoindolinone derivatives exhibited promising antibacterial effects against B. subtilis, S. aureus, Micrococcus roseus, and E. coli. derpharmachemica.com The presence of a carboxyl functional group appears to be important for the antibacterial activity of these compounds. derpharmachemica.com
Furthermore, a series of novel isoindoline-1-one derivatives incorporating a piperidine (B6355638) moiety displayed good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.govacs.org Some of these compounds also showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.govacs.org For example, compound Y8 from this series was found to be more effective against Xoo than the standard treatment, thiediazole copper, and works by causing the collapse of the bacterial cell membrane. nih.govacs.org
In a study evaluating various N-substituted isoindolin-1-ones, several compounds were identified as having potential as novel antimicrobial agents, with their minimum inhibitory concentration (MIC) values determined and reported. nih.gov
Antifungal Activity
Derivatives of the isoindolinone core have also been investigated for their antifungal properties. nih.govnih.gov In one study, synthesized isoindolinone derivatives were tested against several fungal strains, including Candida albicans and Yarrowia lipolytica. nih.gov One particular compound, distinguished by a cyclohexanol (B46403) group, demonstrated potent and broad-spectrum antifungal activity. nih.gov This enhanced activity is thought to be due to the cyclohexanol group increasing the permeability of the fungal cell membrane. nih.gov
Another study reported the synthesis of novel isoindoline-2-yl putrescines which, at a concentration of 100 μg mL-1, showed significant in vivo efficacy against Botrytis cinerea infection. nih.gov One of these compounds, ISP3, effectively stopped the spread of gray mold, Sclerotic rot, and Fusarium scabs. nih.gov It is believed to work by inducing autophagic vacuolization in the fungal mycelia. nih.gov
Anticancer and Antitumor Properties
The isoindolinone scaffold is a well-established pharmacophore in the development of anticancer agents. ontosight.ainih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation, with some showing potent activity in the submicromolar range. nih.gov Fungi, in particular, are a rich source of isoindolinone-type compounds with demonstrated anticancer activities. oncowitan.com
Modulation of Protein-Protein Interactions (e.g., MDM2-p53)
A key mechanism through which isoindolinone derivatives exert their anticancer effects is by inhibiting the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. nih.govnih.govacs.org The inhibition of this interaction can lead to the reactivation of p53, which in turn can suppress tumor growth. acs.org
Several series of isoindolinone-based inhibitors of the MDM2-p53 interaction have been synthesized and evaluated. nih.govacs.org For example, NU8231, a 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one, was found to have an IC50 of 5.3 +/- 0.9 microM in an ELISA assay and induced p53-dependent gene transcription. nih.gov Further optimization led to the identification of even more potent inhibitors, such as compound 74a , with an IC50 value of 0.17 ± 0.02 μM. acs.org This compound was shown to activate p53, MDM2, and p21 transcription in MDM2 amplified cells. acs.org
Structure-activity relationship studies have revealed that substitutions on the A-ring of the isoindolinone core can significantly enhance potency. nih.gov For instance, the introduction of a 4-chloro group or a 6-tert-butyl group led to compounds with improved inhibitory activity against the MDM2-p53 interaction. nih.gov The (-)-enantiomer of one such compound demonstrated an IC50 of 44 ± 6 nM and showed selectivity for growth inhibition in wild-type p53 cell lines. nih.gov
Inhibition of Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
The anticancer activity of isoindolinone derivatives has been demonstrated in various cancer cell lines. For instance, the growth of the aggressive MDA-MB-231 breast cancer cell line is inhibited by certain compounds at non-lethal concentrations. nih.gov Delphinidin, an anthocyanin, has been shown to induce apoptosis in MDA-MB-231 cells in a concentration-dependent manner. elsevierpure.com
Studies have also shown differential responses of breast cancer cell lines to treatments that modulate immune checkpoints. For example, inhibition of CTLA-4 improved the anti-cancer activity of T cells against MDA-MB-231 cells, leading to reduced proliferation and viability, a response not observed in MCF-7 cells. nih.gov
A series of newly synthesized bis-indolinone derivatives proved to be potent antiproliferative agents against a panel of 60 human cancer cell lines, with some exhibiting GI50 values in the submicromolar range. nih.gov Similarly, certain isoindoline (B1297411) derivatives have been shown to have a dose-dependent cytotoxic effect on HT-29 colon adenocarcinoma cells. nih.gov One derivative, in particular, was identified as a potential candidate for colon cancer treatment due to its ability to inhibit cell growth through membrane damage. nih.gov
Suppression of Tumor-Cell Proliferation
Isoindolinone derivatives have been shown to suppress tumor-cell proliferation through various mechanisms. frontiersin.orgmdpi.com One such mechanism is the dual inhibition of HDAC6 and HSP90. nih.gov A synthesized 2-aroylisoindoline hydroxamic acid derivative, compound 17 , displayed potent inhibition of HDAC6 and HSP90a, along with significant cell growth inhibitory effects in lung cancer cell lines. nih.gov This compound also effectively reduced the expression of programmed death-ligand 1 (PD-L1), suggesting it can modulate the immunosuppressive tumor microenvironment. nih.gov
Another approach involves the development of isoindolinone derivatives with a glutarimide (B196013) core, which are designed to bind to the CRBN protein and induce the degradation of target proteins like GSPT1. google.com Overexpression of GSPT1 is linked to cell growth and migration in colorectal cancer, and its degradation can induce apoptosis. google.com
Furthermore, isothiocyanates, a class of compounds known for their anticancer properties, work in part by inhibiting the proliferation of various cancer cell lines. frontiersin.org They can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and thus impeding tumor growth. frontiersin.org Allyl isothiocyanate, for example, has been shown to suppress the proliferation of oral squamous cell carcinoma by downregulating the expression of KDM8 and CCNA1, proteins pivotal for cell cycle progression. mdpi.com
Antiviral Activity
The isoindolinone core has been identified as a promising scaffold for the development of antiviral agents. nih.gov Research has demonstrated the potential of isoindolinone derivatives against various viruses.
HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral therapy. youtube.com This enzyme facilitates the integration of viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer. youtube.com Inhibitors of this enzyme are a critical component of modern HIV treatment regimens. youtube.com
The isoindolinone scaffold has been explored for its potential to inhibit HIV-1 integrase. Specifically, the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system has been utilized as a conformationally constrained equivalent of 2,3-dihydroxybenzoyl. nih.govacs.org This structural feature has shown good selectivity for inhibiting the strand transfer reaction catalyzed by the integrase over the 3'-processing step. nih.govacs.org Furthermore, these compounds have demonstrated antiviral efficacy in cell-based assays using HIV-1 vectors. nih.govacs.org The mechanism of action for some HIV-1 integrase inhibitors involves the chelation of metal ions, and while some classes of inhibitors are potent only in the presence of Mn2+, the use of dihydroxybenzoyl substituents in bis-aroylhydrazides has led to inhibitory potency with Mg2+ as a cofactor. nih.govacs.org
Neuropharmacological Activities
The isoindolinone framework is a versatile structure that has been investigated for a range of central nervous system (CNS) activities. nih.gov Its semi-rigid three-dimensional conformation and ability to engage in key interactions with biological targets make it a promising scaffold for developing drugs that act on the nervous system. mdpi.com
Anxiolytic and Anticonvulsant Effects
Derivatives of the isoindolinone core have shown potential as anxiolytic and anticonvulsant agents. nih.gov These effects are often mediated through the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. thieme-connect.de Specifically, isoindolinone analogs are being explored as potential GABAergic modulators due to their ability to interact with the benzodiazepine (B76468) binding site on the GABA-A receptor. mdpi.com
Research into isoindoline esters of aromatic amino acids has identified promising anticonvulsant candidates. mdpi.com For instance, a tryptophan derivative demonstrated a reduction in behavioral seizures comparable to the reference drug diazepam in a pentylenetetrazole-induced seizure model. mdpi.com This activity is hypothesized to be driven by π-π stacking interactions within the benzodiazepine binding site of the GABA-A receptor. mdpi.com
Antihypertensive Properties
Certain isoindolinone-containing compounds have been investigated for their potential to lower blood pressure. nih.gov One notable example is Chlortalidone, an isoindolinone-containing drug with established antihypertensive properties. nih.gov The mechanism of action for some antihypertensive agents involves the inhibition of the angiotensin-converting enzyme (ACE). mdpi.com
Research into isoindolinone- and isobenzofuranone-containing phenoxylalkylamines has identified potent α1-adrenoceptor antagonists. nih.gov Many of these synthesized compounds exhibited blocking activities on isolated rat anococcygeus muscles that were comparable to the known potent α1-adrenoceptor antagonist DDPH. nih.gov
Hypnotic and Muscle Relaxant Effects
The modulation of GABA-A receptors by certain compounds can lead to sedative-hypnotic and muscle relaxant effects. nih.gov While the broader class of isoindolinone derivatives has been explored for various CNS activities, specific research on hypnotic and muscle relaxant effects is an area of ongoing investigation. The anxiolytic properties of some isoindolinones, mediated through GABA-A receptors, suggest a potential for related hypnotic and muscle relaxant activities, as these effects are often linked. nih.govnih.gov
Antipsychotic Profiles
The isoindolinone scaffold has been incorporated into molecules with antipsychotic properties. nih.govnih.gov Antipsychotic drugs are primarily used to manage psychosis, particularly in schizophrenia. wikipedia.org These drugs exhibit a range of neuropharmacological properties due to their structural diversity. nih.gov
The development of atypical antipsychotics has been a focus of research to minimize the side effects associated with older medications. nih.gov Isoindoline derivatives have been explored in the context of developing new antipsychotic agents. nih.gov For example, some isoindolinones are potent dopamine (B1211576) D4 ligands, a target relevant to antipsychotic drug action. nih.gov
Modulation of Central Nervous System (CNS) Diseases
The isoindolinone scaffold is recognized for its diverse biological effects, which include the modulation of pathways associated with the central nervous system. Certain isoindole derivatives have been reported to possess nootropic (cognition-enhancing) and anxiolytic (anxiety-reducing) properties. Furthermore, synthetic derivatives of the related isoindoline-1,3-dione structure have shown potential as analgesic agents. These findings underscore the relevance of the isoindolinone core in the development of new therapeutic agents for neurological disorders.
Antiparasitic and Antiplasmodium Efficacy
The structural framework of isoindolinone is a promising basis for the development of novel antiparasitic agents. Research has demonstrated the efficacy of derivatives against a range of protozoan parasites, including Leishmania major, Toxoplasma gondii, and the malaria parasite, Plasmodium falciparum.
Activity Against Leishmania Major
Recent studies have highlighted the potential of isoindolinone derivatives as effective agents against Leishmania major, the parasite responsible for cutaneous leishmaniasis. A 2023 study investigated a series of newly synthesized methyleneisoindolinone compounds for their in vitro activity against both the promastigote and amastigote stages of L. major. nih.govacs.org
Several of the tested aromatic methyleneisoindolinone derivatives displayed potent antileishmanial activity. acs.org Notably, compounds designated as 2a , 5a , and 5e were the most active against both parasitic forms, exhibiting IC₅₀ values of less than 0.4 μM mL⁻¹. nih.gov The study concluded that these aromatic methyleneisoindolinones are potent drug candidates against L. major. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting pteridine (B1203161) reductase 1, an essential enzyme in the parasite's salvage pathway for pteridines. nih.gov
| Compound | Activity against L. major promastigotes | Activity against L. major amastigotes |
|---|---|---|
| 2a | - | 1.3 |
| 2c | <0.4 | - |
| 2d | <0.4 | - |
| 2e | - | 1.7 |
| 2f | <0.4 | - |
| 5a | <0.4 | <0.4 |
| 5d | <0.4 | <0.4 |
| 5e | <0.4 | <0.4 |
Activity Against Toxoplasma Gondii
The same series of methyleneisoindolinone derivatives was also evaluated for efficacy against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govacs.org The in vitro screening against T. gondii tachyzoites revealed that several compounds possess strong antitoxoplasma activity. nih.gov
Specifically, compounds 2c , 2e , 2h , and 5d demonstrated potent inhibition with IC₅₀ values less than 2.1 μM mL⁻¹. nih.gov These findings identify the methyleneisoindolinone scaffold as a promising starting point for the development of new treatments for toxoplasmosis. nih.govacs.org The proposed mechanism of action, based on in silico docking studies, involves the inhibition of the T. gondii enoyl-acyl carrier protein reductase, a key enzyme in the parasite's fatty acid synthesis pathway. nih.gov
| Compound | Activity against T. gondii tachyzoites |
|---|---|
| 2c | <2.1 |
| 2e | <2.1 |
| 2h | <2.1 |
| 5d | <2.1 |
Potential as Antiplasmodium Candidates
Research into the antiplasmodium properties of the isoindolinone core has identified several derivatives with significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. A study involving the synthesis of a library of 3-substituted-isoindolin-1-ones demonstrated moderate to strong antiplasmodium activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of the parasite. rsc.org
The IC₅₀ values for the synthesized compounds ranged from 4.21 to 34.80 μM. Most of the derivatives were classified as active antiplasmodium agents (IC₅₀ 1–20 μM). rsc.org Based on these profiles, several 3-substituted-isoindolinone derivatives were identified as potential candidates for further development as antiplasmodium drugs. rsc.org
| Compound | P. falciparum 3D7 Strain (Chloroquine-Sensitive) | P. falciparum FCR3 Strain (Chloroquine-Resistant) |
|---|---|---|
| 1a (N-butyl) | 8.18 | 5.98 |
| 1d | 4.21 | 5.81 |
| 1h | 6.50 | 4.50 |
| 1l | 7.80 | 6.20 |
Enzyme Inhibition and Receptor Modulation
Protein-Tyrosine Phosphatase Inhibition
Following a comprehensive review of available scientific literature, no direct evidence was found to suggest that "3-Butyl-3-hydroxyisoindolin-1-one" or the broader class of isoindolinone derivatives function as inhibitors of protein-tyrosine phosphatases (PTPs). While research exists on other heterocyclic compounds as PTP inhibitors, data specifically linking the isoindolinone core to this particular enzymatic activity is not present in the reviewed sources.
Dipeptidyl Peptidase DPP8/9 Inhibition
Dipeptidyl peptidases (DPPs) are a group of serine proteases involved in numerous physiological processes. While DPP-4 is a well-established target for type 2 diabetes, the functions of DPP8 and DPP9 are less understood, making selective inhibitors valuable research tools. nih.gov Isoindoline-containing compounds have been synthesized and identified as potent inhibitors of DPP8 and DPP9. nih.gov
Structure-activity relationship (SAR) studies have been conducted to understand and improve the selectivity of these inhibitors. nih.govacs.org A key finding from these studies is that the isoindoline moiety serves as an optimal S1 residue for binding to the enzyme. nih.gov Research has focused on modifying various substructures of lead compounds to enhance selectivity for DPP8 over DPP9. nih.govacs.org These studies identified that modifications to regions topologically equivalent to a piperazine (B1678402) ring system in a lead inhibitor are most likely to confer DPP8 selectivity. nih.govacs.org The development of such selective inhibitors is crucial for elucidating the specific biological roles of DPP8 and DPP9 and for understanding the effects of non-selective DPP inhibitors. nih.govacs.org
| Compound Class | Target Enzyme | Key SAR Findings | Significance |
|---|---|---|---|
| Isoindoline-based inhibitors | DPP8, DPP9 | The isoindoline moiety is a favorable S1 residue. Modifications to the P2 residue and phenyl substituents influence affinity and selectivity. nih.gov | Development of potent and selective inhibitors to study the distinct roles of DPP8 and DPP9. nih.gov |
| 5-Fluoroisoindoline derivatives | DPP-4, DPP8, DPP9 | 5-Fluoroisoindoline is an optimal S1 residue. An aspartyl residue at the S2 position was found to be superior for inhibitory efficacy. nih.gov | Provides a basis for designing highly selective DPP-4 inhibitors with reduced off-target effects on DPP8/9. nih.gov |
Raf Kinase and MEK Protein Kinase Inhibition
The Raf/MEK/ERK signaling pathway is a critical cascade in regulating cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making Raf and MEK attractive targets for inhibitor development. Structure-guided design has led to the discovery of isoindoline-1,3-diones as a novel chemical scaffold for B-Raf inhibitors. nih.gov Both type I and type II inhibitors based on this scaffold have been developed, with some lead compounds demonstrating good potency and high selectivity. nih.gov
Furthermore, researchers have designed dual-pathway inhibitors that concurrently block the RAF-MEK-ERK and PI3K-PDK1-AKT pathways, a strategy with clinical merit for effective cancer therapy. nih.gov By merging the core structures of a MEK1 inhibitor and a PDK1 inhibitor, a novel prototype based on a 3-substituted-5-(phenylamino) indolone scaffold was created. nih.gov A lead compound from this series, a 3-hydroxy-5-(phenylamino) indolone derivative, showed potent antitumor activity in lung cancer cells by blocking the phosphorylation of both ERK and AKT. nih.gov This highlights the utility of the isoindolinone-related core in developing multi-targeted kinase inhibitors.
| Compound Class | Target Kinase(s) | Reported Activity (Example) | Reference |
|---|---|---|---|
| Isoindoline-1,3-diones | B-Raf | Identified as a novel and potent scaffold for selective B-Raf inhibitors through structure-guided design. | nih.gov |
| 3-Hydroxy-5-(phenylamino) indolone | Dual RAF-MEK-ERK and PI3K-PDK1-AKT pathways | Lead compound 9za showed an IC50 value of 1.8 ± 0.8 µM in A549 lung cancer cells. | nih.gov |
Delta Opioid Receptor Modulation
The delta opioid receptor (δ-OR) is a G protein-coupled receptor that plays a key role in modulating pain, emotion, and cognitive processes. nih.gov Unlike mu-opioid receptors, which are associated with a high risk of dependence, δ-OR agonists present a promising alternative for analgesia with potentially fewer adverse effects. nih.govplos.org Research into δ-OR ligands has explored a variety of chemical structures, including peptide analogues and complex heterocyclic systems like indolomorphinans. nih.govnih.gov Studies have shown that the specific orientation of structural moieties is critical for potent and selective binding to the δ-OR. nih.gov
However, based on currently available research, the isoindolinone core has not been extensively investigated as a primary scaffold for direct modulation of the delta opioid receptor. While the receptor is a significant therapeutic target, the focus of isoindolinone chemistry has been directed towards other biological targets.
Other Biological Applications
Beyond the aforementioned targets, the versatile isoindolinone core has been explored for its potential in treating a variety of other conditions, including ischemic stroke, inflammation, and diabetes.
Anti-Ischemic Stroke Potential
Ischemic stroke occurs when a blood vessel supplying the brain is obstructed, leading to neuronal cell death and neurological damage. elsevierpure.com Neuroprotective agents that can mitigate this damage are of significant therapeutic interest. nih.govnih.gov Dl-3-n-butylphthalide (NBP), a compound originally extracted from celery seeds, has been approved in China for the treatment of ischemic stroke. nih.gov NBP is a phthalide, which is structurally related to the 3-hydroxyisoindolin-1-one core (a lactam). This suggests that the core bicyclic ring system has neuroprotective potential.
Additionally, isoquinoline (B145761) alkaloids, which share a fused heterocyclic ring system with isoindolinones, have demonstrated neuroprotective effects through various mechanisms, including antioxidation, anti-inflammation, and regulation of autophagy. mdpi.comnih.gov These findings support the potential for developing isoindolinone-based compounds as novel therapeutic agents for ischemic stroke.
Anti-Inflammatory Response
The isoindolinone scaffold is the basis for several compounds with significant anti-inflammatory and analgesic properties. nih.gov Research has shown that certain 1-oxo-2-substituted isoindoline derivatives possess potent anti-inflammatory effects. nih.gov Further studies on novel isoindoline hybrids have identified compounds with moderate to high selectivity for inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
For example, a dimethoxychalcone-isoindoline hybrid demonstrated excellent anti-inflammatory activity, with edema inhibition ranging from 45.8% to 59.3%, and a significant increase in the thermal pain threshold. nih.gov The mechanism of action for many of these compounds is believed to be the inhibition of COX enzymes, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs). arkat-usa.org The development of isoindoline-based COX-2 inhibitors could lead to new anti-inflammatory drugs with potentially fewer gastrointestinal side effects. arkat-usa.org
Antidiabetic and Antihyperlipidemic Effects
The role of isoindolinone derivatives in diabetes treatment is primarily linked to their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). researchgate.netnih.gov DPP-4 inhibitors, also known as gliptins, are an established class of oral antihyperglycemic medications for managing type 2 diabetes. nih.govnih.gov They work by preventing the enzyme DPP-4 from inactivating incretin (B1656795) hormones like GLP-1. youtube.com This prolongs the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and ultimately, lower blood glucose levels. youtube.comyoutube.com
Focused SAR studies have led to the discovery of highly selective and potent DPP-4 inhibitors based on the isoindoline class. researchgate.net These inhibitors have demonstrated good in vivo efficacy for antihyperglycemic activity in animal models. researchgate.net While the antihyperlipidemic effects of isoindolinone derivatives are not as extensively documented, some DPP-4 inhibitors have shown favorable non-glycemic effects, including reductions in total cholesterol and triglycerides. nih.gov
BET Inhibitory Activity
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a critical role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. While there is no specific evidence detailing the BET inhibitory activity of this compound, the related isoquinolinone scaffold has been a foundation for the development of potent BET inhibitors. nih.gov
Bivalent inhibitors incorporating the isoquinolinone moiety have been designed and shown to exhibit increased potency and selectivity for specific BET bromodomains, such as BRDT. nih.gov These inhibitors function by binding to the acetyl-lysine binding pockets of the bromodomains, thereby preventing their interaction with acetylated histones and disrupting downstream transcriptional signaling. nih.gov The structural similarities between isoindolinones and isoquinolinones suggest that the former could also be a viable scaffold for the development of BET inhibitors. However, dedicated studies are required to synthesize and evaluate isoindolinone derivatives, including this compound, for their potential to inhibit BET proteins.
Computational and Theoretical Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling studies are instrumental in understanding the three-dimensional structure and conformational preferences of 3-Butyl-3-hydroxyisoindolin-1-one. These models are crucial for predicting how the molecule interacts with biological targets. For instance, in studies of isoindolin-1-one (B1195906) derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a key enzyme in gastric carcinoma, molecular docking is employed to predict the binding pose of the ligand within the enzyme's active site. nih.gov The accuracy of these docking protocols is often validated by their ability to reproduce the crystallographically determined pose of a known ligand. nih.gov
The conformational analysis of the butyl group and the orientation of the hydroxyl group are of particular interest, as these features significantly influence the molecule's interaction profile. The isoindolin-1-one core provides a rigid scaffold, while the butyl and hydroxyl substituents introduce degrees of conformational flexibility that can be explored through computational methods.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.net For compounds like this compound, DFT calculations can elucidate various properties, including optimized geometry, charge distribution, and molecular orbital energies. researchgate.netnih.gov
DFT studies can be used to calculate key quantum chemical descriptors that provide insights into the reactivity of the molecule. nih.gov These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity and the nature of electronic transitions.
A detailed theoretical investigation of a similar ionic liquid, 1-butyl-3-methylimidazolium salicylate, utilized DFT to determine equilibrium geometries and analyze global reactivity through molecular orbital theory. nih.gov Such studies often employ various functionals, such as B3LYP and M06-2X, with and without dispersion corrections, to ensure the accuracy of the calculated geometries and energies. nih.gov The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In a study on the adsorption of three-carbon alcohols on transition-metal surfaces, DFT with dispersion corrections (DFT-D3) was used to investigate the influence of hydroxyl groups. rsc.org This type of analysis could be applied to this compound to understand its interactions with surfaces and other molecules, revealing how the hydroxyl group affects adsorption energies and charge transfer. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are primarily used to predict its binding mode within the active site of a biological target, such as an enzyme or receptor.
For isoindolin-1-one derivatives targeting PI3Kγ, molecular docking has been used to understand the binding poses and protein-ligand interactions of a series of structurally diverse analogs. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compound. nih.gov For example, studies have highlighted the importance of hydrogen bonds with specific residues like K833 and V882 in the PI3Kγ active site. nih.gov Furthermore, the presence of different chemical motifs, such as a thiazole (B1198619) ring, can lead to additional interactions like π–sulfur interactions with residues like W812. nih.gov
The results from docking simulations are often used to guide the design of new derivatives with improved potency and selectivity.
Dynamic Simulation Studies on Reactivity and Stability
While static modeling techniques like molecular docking provide a snapshot of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking and to explore the conformational changes that may occur upon binding.
In the study of isoindolin-1-one derivatives as PI3Kγ inhibitors, MD simulations were performed on the docked complexes to evaluate their stability. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often monitored to assess the stability of the complex. These simulations provide a more realistic representation of the binding event and can help to refine the understanding of the key interactions that stabilize the complex.
Prediction of ADME Properties (Excluding Specific Data)
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in a process known as in silico ADME prediction. For this compound, various computational models can be employed to estimate its physicochemical properties and predict its ADME profile.
Online tools and specialized software can calculate a range of molecular descriptors that are correlated with ADME properties. These descriptors can include parameters related to solubility, lipophilicity, and potential for metabolism by cytochrome P450 enzymes. For example, a study on 3-hydroxypyridine-4-one analogues utilized the SwissADME online tool to predict their physicochemical properties and bioactivity scores. researchgate.net Similar approaches can be applied to this compound to gain preliminary insights into its drug-like properties.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
Mechanistic Investigations of Reaction Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, theoretical calculations can be used to investigate the reaction pathways, identify transition states, and determine the activation energies of different steps.
For example, the synthesis of 3-hydroxyisoindolin-1-one derivatives can involve the addition of an organolithium reagent to a carbonyl group, followed by a lactam ring opening and subsequent intramolecular cyclization. nih.gov DFT calculations could be used to model this reaction sequence, providing a detailed understanding of the energetics and stereochemistry of the process.
In the context of the reactivity of the isoindolinone core, computational studies can help to explain the observed regioselectivity and stereoselectivity of reactions. By modeling the potential energy surface of the reaction, chemists can identify the most favorable reaction pathways and design reaction conditions that favor the formation of the desired product.
Advanced Analytical Characterization in Research of 3 Butyl 3 Hydroxyisoindolin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 3-butyl-3-hydroxyisoindolin-1-one, both ¹H and ¹³C NMR are used to confirm the presence of the butyl group, the hydroxyl group, and the isoindolinone core.
In a study on N-substituted analogs, ¹H and ¹³C NMR data were reported for compounds such as 2-(2-bromophenyl)-3-butyl-3-hydroxyisoindolin-1-one. Current time information in Bangalore, IN.nih.gov The ¹H NMR spectrum confirms the presence of the butyl group through characteristic signals in the aliphatic region. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) groups present as multiplets. The aromatic protons of the isoindolinone backbone appear in the downfield region. Current time information in Bangalore, IN.nih.gov
The ¹³C NMR spectrum is equally informative. The carbons of the butyl chain resonate in the upfield region, while the aromatic carbons and the carbonyl carbon (C=O) are found further downfield. Current time information in Bangalore, IN.nih.gov A key signal is that of the quaternary carbon C-3, which is bonded to both the hydroxyl group and the butyl group. Its chemical shift provides definitive evidence of the successful addition of the butyl group to the phthalimide (B116566) precursor.
Table 1: Representative ¹H NMR Data for an N-Substituted Analog of this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Butyl CH₃ | ~0.82 | Triplet |
| Butyl CH₂CH₂ | ~1.02-1.46 | Multiplet |
| Butyl CH₂ | ~1.80-2.22 | Multiplet |
| Hydroxyl OH | ~2.96 | Broad Singlet |
| Aromatic ArH | ~7.08-7.82 | Multiplet |
Data corresponds to 2-(2-bromophenyl)-3-butyl-3-hydroxyisoindolin-1-one in CDCl₃. nih.gov
Table 2: Representative ¹³C NMR Data for an N-Substituted Analog of this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Butyl Chain Carbons | ~18-35 |
| C-3 (quaternary) | ~94 |
| Aromatic Carbons | ~122-149 |
| Carbonyl Carbon (C=O) | ~167 |
Data corresponds to 2-(2-bromophenyl)-3-butyl-3-hydroxyisoindolin-1-one in CDCl₃. Current time information in Bangalore, IN.
Stereochemical Insights from NMR Data
The C-3 position of this compound is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers. While standard NMR can confirm the constitution, advanced NMR techniques, often in combination with chiral derivatizing agents, are required to probe the stereochemistry.
For related 3-hydroxyisoindolin-1-ones, the diastereotopic nature of protons adjacent to the chiral center can provide stereochemical clues. For instance, in N-benzyl derivatives, the benzylic protons can appear as a distinct AB quartet in the ¹H NMR spectrum, indicating their magnetic non-equivalence due to the nearby chiral center. Current time information in Bangalore, IN. This phenomenon can be influenced by the conformation and the steric environment around the C-3 position. While specific stereochemical studies on this compound are not widely reported, the principles derived from its analogs are directly applicable.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, key vibrational bands are expected.
The most prominent features in the IR spectrum include a broad absorption band for the hydroxyl (-OH) group, typically in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) of the lactam ring gives rise to a strong, sharp absorption band around 1680-1640 cm⁻¹. The C-H stretching vibrations of the butyl group and the aromatic ring are observed around 3000-2850 cm⁻¹. Current time information in Bangalore, IN.
Table 3: Key IR Absorption Bands for N-Substituted Analogs of this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | ~3360 |
| C-H Stretch (aliphatic) | ~2925 |
| C=O Stretch (lactam) | ~1665 |
| C=C Stretch (aromatic) | ~1610 |
Data corresponds to 2-(2-bromophenyl)-3-butyl-3-hydroxyisoindolin-1-one. Current time information in Bangalore, IN.nih.gov
In Situ FT-IR Monitoring of Reactions
In situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, which is often prepared by the addition of an organometallic reagent like n-butyllithium to a phthalimide precursor, in situ FT-IR can track the consumption of the starting material and the formation of the product. nih.govyoutube.comnih.gov
By monitoring the characteristic carbonyl stretching frequencies, one can observe the disappearance of the imide carbonyl bands of the starting phthalimide (typically appearing as two bands around 1770 and 1710 cm⁻¹) and the concurrent appearance of the lactam carbonyl band of the 3-hydroxyisoindolin-1-one product (around 1665 cm⁻¹). This allows for precise determination of reaction endpoints and can provide kinetic insights into the reaction mechanism.
High-Resolution Mass Spectrometry (HRMS)
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to empirically determine the chemical formula of the compound. For N-substituted analogs of this compound, reported elemental analysis data show a close correlation between the calculated and found percentages of C, H, and N, further corroborating the proposed structures. Current time information in Bangalore, IN.nih.gov
Table 4: Example Elemental Analysis Data for an N-Substituted Analog
| Element | Calculated % | Found % |
|---|---|---|
| C | 60.00 | 59.92 |
| H | 5.00 | 5.09 |
| N | 3.89 | 3.60 |
Data corresponds to 2-(2-bromophenyl)-3-butyl-3-hydroxyisoindolin-1-one. Current time information in Bangalore, IN.nih.gov
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
While a crystal structure for this compound itself is not reported in the surveyed literature, the structure of a related compound, 2-(2-bromobenzyl)-3-hydroxyisoindolin-1-one, has been elucidated by X-ray diffraction. researchgate.net This analysis confirms the core isoindolinone structure, revealing the planarity of the bicyclic ring system and the relative orientation of the substituents at the C-3 position. Such studies are invaluable for unambiguously confirming the connectivity and stereochemistry of these molecules.
Determination of Stereoisomer Configuration
The spatial arrangement of atoms in the chiral center of this compound gives rise to stereoisomers. The determination of the absolute configuration of these stereoisomers is a critical aspect of its advanced analytical characterization. While specific studies detailing the stereoisomer configuration determination for this exact molecule are not prevalent in the public domain, the methodologies employed for similar chiral compounds can be inferred.
High-resolution crystallographic techniques, particularly single-crystal X-ray diffraction, stand as the definitive method for elucidating the three-dimensional structure of crystalline compounds, thereby unambiguously assigning the absolute configuration of each stereocenter. In the absence of suitable crystals, spectroscopic techniques coupled with chiral derivatizing agents or chiral chromatography can be employed. For instance, nuclear magnetic resonance (NMR) spectroscopy, after derivatization with a chiral auxiliary, can lead to diastereomeric complexes that exhibit distinct NMR spectra, allowing for the differentiation and potential assignment of stereoisomers.
Furthermore, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption and rotation of plane-polarized light by the enantiomers, providing characteristic spectra that can be compared with theoretical calculations or empirical data from compounds with known configurations to deduce the absolute stereochemistry.
Chromatographic Techniques in Research
Chromatographic methods are indispensable in the research of this compound, facilitating both its purification and the real-time monitoring of its synthesis.
Flash Column Chromatography for Purification
Flash column chromatography is a fundamental and widely used technique for the efficient purification of this compound from crude reaction mixtures. rochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which is pushed through the column with positive pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
The selection of an appropriate solvent system (eluent) is crucial for successful purification and is often guided by preliminary analysis using thin-layer chromatography (TLC). libretexts.org The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. For compounds like this compound, which possess both polar (hydroxyl and amide groups) and non-polar (butyl group and aromatic ring) regions, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be particularly effective. rochester.edu
The process involves dissolving the crude product in a minimal amount of solvent and loading it onto the top of the silica gel column. libretexts.org The eluent is then passed through the column, and fractions are collected sequentially. libretexts.org Each fraction is typically analyzed by TLC to identify those containing the pure compound. researchgate.net These fractions are then combined and the solvent is evaporated to yield the purified this compound.
For acidic or basic compounds, the silica gel can be deactivated by using a solvent system containing a small percentage of a base like triethylamine (B128534) or an acid to prevent streaking and improve separation. libretexts.org The amount of silica gel used is also a critical parameter, with a general guideline being a certain weight ratio of silica to crude product, depending on the difficulty of the separation. libretexts.org
Table 1: General Parameters for Flash Column Chromatography Purification
| Parameter | Description | Typical Values/Considerations |
| Stationary Phase | The solid adsorbent material. | Silica gel is most common. Alumina can also be used. libretexts.org |
| Mobile Phase (Eluent) | A solvent or mixture of solvents. | A combination of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297), acetone). The ratio is optimized based on TLC analysis. libretexts.org |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition). rochester.edu |
| Sample Loading | Introduction of the crude mixture onto the column. | Can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). rochester.edulibretexts.org |
| Fraction Collection | Collecting the eluent in separate portions. | The size and number of fractions depend on the scale of the purification and the separation efficiency. libretexts.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique extensively used to monitor the progress of chemical reactions that synthesize this compound. researchgate.netthieme.de It allows chemists to quickly assess the consumption of starting materials, the formation of the product, and the presence of any byproducts. researchgate.net
A TLC plate consists of a thin layer of adsorbent material, usually silica gel or alumina, coated onto a solid support like glass or aluminum. ukessays.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a shallow pool of a suitable solvent system (mobile phase). ukessays.com The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product on the same TLC plate, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and helps in its identification.
Table 2: Application of TLC in Reaction Monitoring
| Step | Description | Purpose |
| Spotting | A small amount of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. | To have a direct comparison between reactants and the reaction mixture. |
| Development | The TLC plate is placed in a chamber with a suitable eluent. | To separate the components of the reaction mixture based on their polarity. ukessays.com |
| Visualization | The separated spots on the TLC plate are observed. | Often done under UV light if the compounds are UV-active, or by using staining agents that react with the compounds to produce colored spots. |
| Analysis | The Rf values and intensities of the spots are compared. | To determine the extent of the reaction and identify the presence of product and any remaining starting materials or byproducts. researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Methodologies
The chirality at the C3 position of the isoindolinone core is a critical determinant of its biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods to access enantiomerically pure 3-Butyl-3-hydroxyisoindolin-1-one is a primary research objective. While some progress has been made, there remains a significant opportunity to devise more innovative and practical asymmetric strategies.
Future research should focus on a variety of catalytic systems to achieve high enantioselectivity. Areas ripe for exploration include:
Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids has shown promise in the asymmetric hydrogenolysis of racemic 3-substituted 3-hydroxyisoindolin-1-ones, achieving up to 95% enantiomeric excess (ee). rsc.org Further development of more potent and selective chiral Brønsted acids could lead to even higher ee values and broader substrate scope.
Transition Metal Catalysis: The exploration of transition metal complexes incorporating chiral ligands offers a powerful approach. Metals such as rhodium, iridium, and palladium, known for their catalytic prowess in asymmetric transformations, could be employed. For instance, a rhodium-thiourea chiral phosphine (B1218219) complex has been successfully used in the asymmetric hydrogenation of related isoquinolines.
Organocatalysis: The application of small organic molecules as catalysts presents an attractive, metal-free alternative. Proline and its derivatives, as well as other chiral amines and phosphines, could be investigated for their ability to catalyze the asymmetric addition of the butyl group to the isoindolinone precursor. A notable example is the use of (R)-DPPOTMS and PhCO₂H in cascade Barbas–Michael and acetalization reactions to synthesize chiral chromanes. rsc.org
Biocatalysis: The use of enzymes, such as ketoreductases or lipases, could provide a highly selective and environmentally friendly route to chiral this compound.
A key goal will be to develop methodologies that are not only highly enantioselective but also scalable and economically viable, paving the way for the production of sufficient quantities of the desired enantiomer for further biological evaluation.
Exploration of Structure-Activity Relationships for Specific Biological Targets (Excluding Clinical Studies)
Understanding how modifications to the structure of this compound influence its interaction with biological targets is crucial for the rational design of more potent and selective agents. Structure-activity relationship (SAR) studies are central to this endeavor. Future research in this area should systematically probe the impact of structural variations on biological activity against specific, non-clinical targets.
Key areas for SAR exploration include:
Modification of the Butyl Group: The nature of the substituent at the C3 position is a critical determinant of activity. Future studies should explore:
Chain Length and Branching: Investigating the effect of varying the length of the alkyl chain (e.g., propyl, pentyl) and introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) to understand the spatial requirements of the binding pocket.
Introduction of Functional Groups: Incorporating various functional groups onto the butyl chain, such as halogens, hydroxyl groups, or aromatic rings, could lead to new interactions with the target protein. For instance, in related tetrahydroisoquinolines, large substituents at certain positions were well-tolerated. nih.gov
Substitution on the Aromatic Ring: The benzene (B151609) ring of the isoindolinone core provides another handle for modification. The introduction of electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the molecule and influence its binding affinity.
Modification of the Lactam Moiety: The N-H and C=O groups of the lactam ring are potential hydrogen bond donors and acceptors. N-alkylation or N-arylation can significantly alter the compound's properties. For example, in a series of tetrahydroisoquinolines, N-methylpiperazine was a preferred substituent at one position. nih.gov
These SAR studies should be closely integrated with biological assays targeting specific enzymes or receptors. For example, derivatives could be screened against targets like acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases, or against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net The goal is to build a comprehensive understanding of the pharmacophore and guide the design of next-generation analogs with enhanced potency and selectivity.
Investigation of New Chemical Transformations for Diversification
To fully explore the chemical space around the this compound scaffold, the development of novel chemical transformations is essential. These transformations would enable the rapid generation of diverse libraries of analogs for biological screening.
Future research should focus on reactions that can selectively modify the core structure:
C-H Activation: Palladium-catalyzed C-H activation has been utilized for the synthesis of 3-hydroxyisoindolin-1-one derivatives as potential inhibitors of BRD4 in acute myeloid leukemia. nih.gov Further exploration of C-H activation/functionalization at various positions on the aromatic ring could provide a powerful tool for late-stage diversification.
Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, can significantly increase synthetic efficiency. A domino C-H activation and annulation process has been developed for the synthesis of 3-hydroxyisoindolin-1-ones. researchgate.net
Click Chemistry: The introduction of "clickable" functional groups, such as azides or alkynes, onto the this compound scaffold would allow for its facile conjugation with a wide range of molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the lactam ring could lead to novel scaffolds. Ring-opening reactions could provide access to functionalized amino acids, while rearrangement reactions could lead to new heterocyclic systems.
The development of a robust toolbox of chemical reactions will be instrumental in generating a wide array of derivatives, thereby increasing the probability of discovering compounds with novel and improved biological activities.
Advanced Computational Studies for Deeper Mechanistic Understanding and Drug Design
Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the properties and interactions of this compound at the molecular level. Advanced computational studies can guide synthetic efforts and accelerate the drug discovery process.
Future computational research should focus on:
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These calculations can provide insights into the reaction mechanisms of synthetic transformations and help to predict the most stable conformations of the molecule.
Molecular Docking: Docking studies can predict the binding mode and affinity of this compound analogs to the active sites of biological targets. researchgate.net This information is invaluable for understanding SAR data and for designing new inhibitors with improved binding characteristics. For example, docking studies have been used to investigate the interactions of related compounds with enzymes like acetylcholinesterase. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligand and its target protein over time. These simulations can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic targets.
By integrating these advanced computational approaches with experimental studies, researchers can gain a more comprehensive understanding of the chemical and biological properties of this compound, ultimately leading to the more efficient discovery and development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
